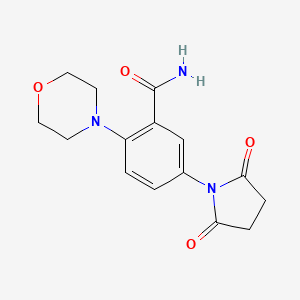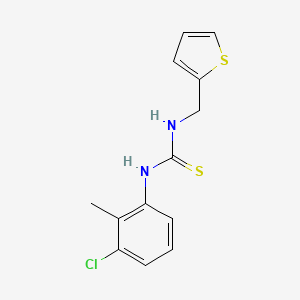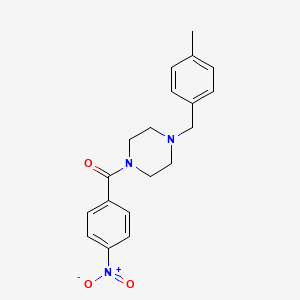
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide, also known as MDB, is a synthetic compound that has gained attention in the field of pharmacology due to its potential as a therapeutic agent. MDB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDAC activity by 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide leads to the accumulation of acetylated histones, which promotes gene expression and alters cellular processes.
Biochemical and Physiological Effects:
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal pathogens, and reduce inflammation. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, and it exhibits a range of biological activities. However, one limitation of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is its relatively low potency compared to other HDAC inhibitors. In addition, the mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is not fully understood, which limits its potential for therapeutic applications.
Zukünftige Richtungen
For research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide could include studies on its effects on epigenetic regulation, its potential as a treatment for viral infections, and its use in combination with other drugs for cancer treatment. In addition, further modifications of the 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide molecule could be explored to improve its potency and selectivity.
Synthesemethoden
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-morpholinyl aniline with ethyl chloroformate to form an intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to produce 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide. The synthesis method of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antifungal activities. 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to have potential as a novel antiviral agent.
Eigenschaften
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-15(21)11-9-10(18-13(19)3-4-14(18)20)1-2-12(11)17-5-7-22-8-6-17/h1-2,9H,3-8H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVJZBHKJGVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633947 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)

![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)

